Scientific Field: Medicinal Chemistry
Application Summary: Pyrrolidine, a five-membered ring structure similar to the one in “4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid”, is widely used in drug discovery to obtain compounds for the treatment of human diseases.
Methods of Application: The review reports bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol.
Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Scientific Field: Environmental Science
Application Summary: A study was conducted on the bacterial degradation of 1-octylpyrrolidin-2-one (NOP), a member of the N-alkylpyrrolidin-2-one group, which includes "4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid".
Methods of Application: The study involved microbial communities of both river water and alluvial soil.
Results or Outcomes: The bacteria used four carbon atoms of the NOP octyl chain and oxidised the terminal carbon atom of the remaining chain. This intermediate was further degraded by other bacterial members of appropriate microbial communities, namely Bordetella petrii and Arthrobacter sp.
Application Summary: Methyl 2-Oxo-1-pyrrolidineacetate, a compound similar to “4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid”, is used as a reagent in the synthesis of benzoquinolizidine and benzoindolizidine derivatives.
Methods of Application: The synthesis involves the use of Methyl 2-Oxo-1-pyrrolidineacetate as a reagent.
Results or Outcomes: The synthesized benzoquinolizidine and benzoindolizidine derivatives have shown potential as anti-amnesic agents.
Application Summary: (2-Oxopyrrolidin-1-yl)acetic acid, a compound similar to “4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid”, is used as a reagent in the preparation of pyrazolopyridines.
Methods of Application: The synthesis involves the use of (2-Oxopyrrolidin-1-yl)acetic acid as a reagent.
Results or Outcomes: The synthesized pyrazolopyridines have shown potential as PDE4B inhibitors.
Scientific Field: Biochemistry
Application Summary: “4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid” is used in proteomics research.
Methods of Application: The compound is used as a reagent in various experimental procedures in proteomics research.
Results or Outcomes: The outcomes of these experiments can vary widely, as they depend on the specific research question being investigated.
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid, also known by its CAS number 852934-02-2, is an organic compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of approximately 219.24 g/mol. This compound features a benzoic acid structure substituted with a 2-oxopyrrolidin-1-ylmethyl group at the para position. It is typically encountered as a white to off-white powder and is soluble in various solvents, making it suitable for diverse applications in chemical research and pharmaceuticals .
The chemical reactivity of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid can be attributed to the presence of both the carboxylic acid and the pyrrolidine moiety. The compound can undergo various reactions typical for carboxylic acids, including:
Additionally, the oxopyrrolidine group may participate in nucleophilic substitutions or cyclization reactions depending on the reaction conditions and reagents used.
The synthesis of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies focusing on 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid have indicated that it may interact with specific receptors or enzymes within biological systems. These interactions could lead to modulation of biochemical pathways, which may explain its observed biological effects. Further studies utilizing techniques such as molecular docking and binding assays are essential to characterize these interactions quantitatively.
Several compounds share structural similarities with 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Oxopyrrolidine | Pyrrolidine ring with carbonyl group | Basic structure without benzoic acid moiety |
Benzoic Acid | Simple aromatic carboxylic acid | Lacks the pyrrolidine component |
4-Aminobenzoic Acid | Amino group at para position | Contains an amine instead of a pyrrolidine |
N-(2-Oxopyrrolidin-1-yl)benzamide | Amide derived from benzoic acid | Contains an amide linkage |
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid is unique due to its combination of both the carboxylic acid functionality and the oxopyrrolidine moiety, which may confer distinct biological activities not observed in simpler derivatives.
The compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid. Its CAS Registry Number is 852934-02-2, and it is classified under the European Community (EC) number 800-503-2.
OC(=O)C1C=CC(CN2CCCC2=O)=CC=1
. InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
. Table 1: Core Structural and Nomenclatural Data
Identifier | Value |
---|---|
CAS Number | 852934-02-2 |
IUPAC Name | 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid |
Molecular Formula | $$ \text{C}{12}\text{H}{13}\text{NO}_3 $$ |
Molecular Weight | 219.24 g/mol |
SMILES | OC(=O)C1C=CC(CN2CCCC2=O)=CC=1 |
InChI | InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16) |
4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid emerged as part of the broader exploration of benzoic acid derivatives in synthetic chemistry. While specific historical synthesis details remain proprietary, its development aligns with trends in creating functionalized intermediates for pharmaceuticals and materials science.
Table 2: Comparative Analysis with Analogous Compounds
4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid occupies a niche within benzoic acid derivatives due to its hybrid structure.
The para-substituted pyrrolidinone group is electron-withdrawing, likely increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid ($$ \text{pKa} \approx 4.2 $$). This effect is attributed to: